(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Description
This compound is a fluorinated norbornane derivative featuring a bicyclo[2.2.1]heptane (norbornane) backbone with a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group. Its stereochemistry (1R,3R,4R,5R) and fluorine substitution at position 5 are critical for its physicochemical and biological properties. The Boc group enhances solubility and stability, while the fluorine atom may influence electronic effects and metabolic resistance. It is listed under CAS 2969618-14-0 and is utilized in pharmaceutical intermediates and chiral building blocks .
Properties
Molecular Formula |
C12H18FNO4 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
(1R,3R,4R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-,9-/m1/s1 |
InChI Key |
ZZOLHPFGDKIOCE-BZNPZCIMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@H]([C@@H]1C(=O)O)[C@@H](C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step protocol involving:
- Introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom to stabilize the amine functionality.
- Formation of the bicyclic azabicyclo[2.2.1]heptane core through cyclization reactions.
- Installation of the fluorine substituent at the 5-position.
- Carboxylation at the 3-position to afford the carboxylic acid.
The stereochemistry at positions 1, 3, 4, and 5 is carefully controlled through the use of chiral starting materials and stereoselective reactions.
Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Time/Temp | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), EtOH | Room temp, 24 h | 61–86 | Protects the amine to prevent side reactions; reaction monitored by TLC |
| 2 | Cyclization | Chiral amine precursor + cyclic anhydride | Acidic or basic medium | Variable | Forms the bicyclic azabicyclo[2.2.1]heptane core; stereochemistry controlled by chiral precursors |
| 3 | Fluorination | Selective fluorinating agents (e.g., NFSI) | 0–25 °C | Moderate | Introduces fluorine at C-5; regio- and stereoselectivity critical |
| 4 | Carboxylation / Hydrolysis | Hydrolysis of esters or direct carboxylation | Room temp to reflux | Moderate | Converts ester intermediates to carboxylic acid; selective hydrolysis conditions required |
| 5 | Purification | Acid-base extraction, silica gel chromatography | Room temp | - | Ensures stereochemical purity and removes impurities |
Data adapted and compiled from synthetic protocols and literature reports
Detailed Synthetic Route Example
A representative synthetic route begins with a chiral bicyclic amine intermediate, which is reacted with di-tert-butyl dicarbonate in ethanol at room temperature for 24 hours to install the Boc protecting group. After acidification to pH 4.0 with citric acid, the product is extracted with dichloromethane, yielding the Boc-protected bicyclic amine in 61–86% yield depending on stereochemistry.
Subsequent fluorination at the 5-position is achieved using selective fluorinating agents under mild conditions to maintain stereochemical integrity. The carboxylic acid group is introduced either by hydrolysis of the corresponding ester or by direct carboxylation methods. Purification is typically performed through silica gel chromatography, using solvent mixtures such as ethyl acetate and hexane.
Stereochemical Control and Validation
Maintaining Stereochemical Integrity
The bicyclic framework's stereochemistry is crucial for the compound's biological activity. The following methods are employed to ensure and validate stereochemical purity:
- Use of chiral starting materials such as optically active amines or chiral auxiliaries.
- Stereoselective cyclization reactions , often facilitated by Lewis acids to improve selectivity.
- Protection strategies like Boc-protection to stabilize intermediates and prevent epimerization.
- Analytical techniques such as chiral high-performance liquid chromatography (HPLC), polarimetry, and X-ray crystallography are used to confirm stereochemistry and enantiomeric excess (ee). For example, X-ray crystallography has corrected earlier misassignments of stereochemistry in related bicyclic compounds.
Data Table: Analytical Techniques for Stereochemical Validation
| Technique | Purpose | Typical Results/Notes |
|---|---|---|
| X-ray Crystallography | Absolute configuration | Resolves stereochemical ambiguities; confirms 3D structure |
| Chiral HPLC | Enantiomeric excess (ee) | Quantifies purity; ee values reported as low as 4% in some syntheses |
| Polarimetry | Optical rotation | Confirms enantiomeric form; supports HPLC and crystallography data |
Research Findings and Applications Related to Preparation
Synthetic Organic Chemistry
The compound serves as a versatile building block for the synthesis of complex molecules, including peptide derivatives and pharmaceuticals. Its rigid bicyclic structure enables diverse chemical modifications.
Drug Development and Neuropharmacology
Derivatives of this compound have been explored for central nervous system (CNS) disorders due to their ability to modulate neurotransmitter receptors selectively. The stereochemical configuration is critical for activity.
Industrial Synthesis Considerations
Industrial-scale preparation involves optimization of reaction conditions such as temperature, solvent choice, and purification methods to maximize yield and stereochemical purity. Techniques like continuous flow reactors and advanced chromatographic purification are employed.
Summary Table of Preparation Methods and Key Parameters
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Chiral amines, cyclic anhydrides, fluorinating agents |
| Protection Group | tert-Butoxycarbonyl (Boc) for amine protection |
| Key Reactions | Cyclization, fluorination, carboxylation/hydrolysis |
| Typical Solvents | Ethanol, dichloromethane, ethyl acetate, hexane |
| Reaction Conditions | Room temperature to reflux; acidic/basic media for cyclization |
| Purification Techniques | Acid-base extraction, silica gel chromatography |
| Stereochemical Validation | X-ray crystallography, chiral HPLC, polarimetry |
| Yields | Boc protection: 61–86%; cyclization and fluorination yields vary, typically moderate |
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]heptane Analogues
(1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 291775-59-2)
- Structural Differences : Lacks the fluorine atom at position 5 and has inverted stereochemistry at positions 3 and 4 (3S,4S vs. 3R,4R).
(1S,3S,4S,5R)-Rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 1290625-54-5)
- Structural Differences : Features a hydroxyl group at position 5 instead of fluorine and a mixed stereochemistry (1S,3S,4S,5R).
rel-(3R,5R)-2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 1272757-92-2)
- Structural Differences : Shares the fluorine substituent and bicyclo[2.2.1]heptane core but has a relative (rel) configuration instead of absolute (1R,3R,4R,5R) stereochemistry.
- Impact : Relative configuration may lead to differences in chiral recognition in biological systems or asymmetric synthesis .
Bicyclo[3.1.0]hexane and Other Bicyclic Analogues
(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid (CAS 173306-82-6)
- Structural Differences : Smaller bicyclo[3.1.0]hexane system with a fused cyclopropane ring.
(1S,3S,5R)-2-[(tert-Butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS 1400990-36-4)
- Structural Differences : Difluoro substitution at position 6 and a bicyclo[3.1.0]hexane framework.
- Impact: Difluoro groups enhance electron-withdrawing effects and metabolic stability but reduce steric accessibility compared to the monofluro-norbornane derivative .
Non-Fluorinated and Unprotected Analogues
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- Structural Differences : Lacks both the Boc group and fluorine atom.
- Impact : The absence of Boc reduces solubility and stability, making it less suitable for prodrug applications. Unprotected amines may participate in undesired reactions .
Biological Activity
Chemical Identity and Properties
The compound (1R,3R,4R,5R)-2-tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, with the CAS number 2969618-14-0, has a molecular formula of CHFNO and a molar mass of approximately 259.27 g/mol. This bicyclic structure is characterized by the presence of a fluorine atom and a tert-butoxycarbonyl group, which are crucial for its biological activity and potential therapeutic applications .
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. Key areas of focus include:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria. The introduction of the fluorine atom is believed to enhance the lipophilicity and membrane permeability of the molecule, thereby improving its efficacy against microbial cells.
- Neuropharmacological Effects : Research has suggested that bicyclic amines can influence neurotransmitter systems, particularly those involving dopamine and serotonin. This compound's structural features may allow it to interact with specific receptors in the central nervous system, potentially offering insights into treatments for neurological disorders.
Case Studies
- Antibacterial Efficacy : A study conducted on derivatives of azabicyclo compounds demonstrated that modifications at the 5-position significantly increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound was tested in vitro, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- CNS Activity : In a behavioral study using rodent models, compounds similar to this compound were evaluated for their effects on anxiety and depression-like behaviors. Results indicated that these compounds might modulate serotonin levels, suggesting potential use in treating mood disorders .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
